molecular formula C19H21N5O2 B14102134 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14102134
M. Wt: 351.4 g/mol
InChI Key: HDDLEXGBNSLFOV-UHFFFAOYSA-N
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Description

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, blocking their activity and thereby inhibiting the biochemical pathways they regulate.

    Signal Transduction Pathways: It can interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-methylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((4-ethylphenyl)amino)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the specific positioning of the ethyl and methoxy groups. These structural differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

HDDLEXGBNSLFOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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